molecular formula C20H21NO4 B11378437 N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11378437
M. Wt: 339.4 g/mol
InChI Key: WQFWZEGKPZQYLU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H21NO4/c1-15-6-3-4-8-19(15)24-14-20(22)21(12-17-7-5-11-23-17)13-18-10-9-16(2)25-18/h3-11H,12-14H2,1-2H3

InChI Key

WQFWZEGKPZQYLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the acetamide class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and as an inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain.

Chemical Structure

The chemical formula of the compound is C19H23NO3C_{19}H_{23}NO_3. Its structure includes:

  • A furan ring
  • A methyl group on the furan
  • A phenoxy acetamide moiety

These structural elements contribute to its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies indicate that related compounds exhibit significant biological activities, including:

  • Monoamine Oxidase Inhibition : Essential for enhancing monoaminergic transmission, which may have implications for cognitive enhancement and neuroprotection.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Inhibition Profile

Research has demonstrated that derivatives of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a closely related compound, show selective inhibition of MAO-B. The following table summarizes the inhibition activity of various compounds:

Compound NameMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Ratio
F2MPANo inhibition5.16 ± 0.86>19
Clorgyline0.42Not applicable-
Iproniazide7.13.6-

F2MPA demonstrated a significantly higher selectivity for MAO-B over MAO-A, suggesting its potential as a therapeutic agent with fewer side effects associated with non-selective MAO inhibitors .

The mechanism of action for N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine involves:

  • Inhibition of Monoamine Oxidase : By inhibiting MAO-B, F2MPA enhances synaptic levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.
  • Neuroprotective Properties : F2MPA has been shown to improve synaptic transmission in the dentate gyrus of the hippocampus without inducing hyperexcitability, indicating a favorable safety profile .

Case Studies and Research Findings

In vivo studies have highlighted the efficacy of F2MPA in enhancing synaptic transmission and long-term potentiation (LTP), critical processes for learning and memory:

  • Animal Models : Experiments conducted on anesthetized rats demonstrated that F2MPA administration improved overall excitability in the hippocampus, suggesting potential applications in cognitive impairments .

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